molecular formula C9H4Br2O B2584170 2,6-dibromo-1H-inden-1-one CAS No. 1909313-83-2

2,6-dibromo-1H-inden-1-one

Cat. No.: B2584170
CAS No.: 1909313-83-2
M. Wt: 287.938
InChI Key: PODSKCGFWAKOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-1H-inden-1-one is a brominated derivative of indanone, characterized by the presence of two bromine atoms at the 2 and 6 positions on the indanone ring

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2,6-dibromo-1H-inden-1-one are currently unknown . Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action and potential therapeutic uses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-1H-inden-1-one typically involves the bromination of 1H-inden-1-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 2,6-disubstituted indanones.

    Reduction: Formation of 2,6-dibromo-1H-inden-1-ol.

    Oxidation: Formation of this compound derivatives with additional functional groups.

Scientific Research Applications

2,6-Dibromo-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-1H-inden-1-one
  • 2,3-Dibromo-1H-inden-1-one
  • 2,6-Dichloro-1H-inden-1-one

Uniqueness

2,6-Dibromo-1H-inden-1-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different biological and chemical properties compared to other brominated indanone derivatives.

Properties

IUPAC Name

2,6-dibromoinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODSKCGFWAKOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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